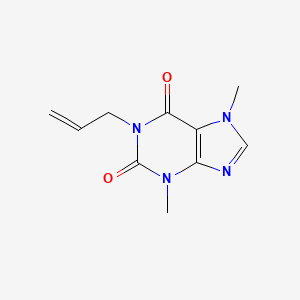

1-Allyltheobromine

Description

Structure

3D Structure

Properties

IUPAC Name |

3,7-dimethyl-1-prop-2-enylpurine-2,6-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N4O2/c1-4-5-14-9(15)7-8(11-6-12(7)2)13(3)10(14)16/h4,6H,1,5H2,2-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTFHIKZOEZREBX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=NC2=C1C(=O)N(C(=O)N2C)CC=C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10948141 | |

| Record name | 3,7-Dimethyl-1-(prop-2-en-1-yl)-3,7-dihydro-1H-purine-2,6-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10948141 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2530-99-6 | |

| Record name | 3,7-Dihydro-3,7-dimethyl-1-(2-propen-1-yl)-1H-purine-2,6-dione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2530-99-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Allyltheobromine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002530996 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Allyltheobromine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=40882 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3,7-Dimethyl-1-(prop-2-en-1-yl)-3,7-dihydro-1H-purine-2,6-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10948141 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-ALLYLTHEOBROMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4JG7O04XYX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Core Mechanism of Action of 1-Allyltheobromine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Allyltheobromine, a synthetic derivative of the naturally occurring methylxanthine theobromine (B1682246), is a compound of growing interest in pharmacological research. Its structural similarity to caffeine (B1668208) and theophylline (B1681296) suggests a mechanism of action primarily centered on the antagonism of adenosine (B11128) receptors and the inhibition of phosphodiesterase (PDE) enzymes. Emerging research also indicates a potential role in inducing apoptosis in neoplastic cells. This technical guide provides a comprehensive overview of the current understanding of this compound's mechanism of action, supported by available data, detailed experimental protocols for its characterization, and visual representations of its signaling pathways. It is important to note that while the primary mechanisms are inferred from the broader class of methylxanthines, specific quantitative data and dedicated studies on this compound are still limited.

Introduction

This compound (1-allyl-3,7-dimethylxanthine) is a xanthine (B1682287) derivative characterized by an allyl group at the N1 position of the theobromine scaffold. This modification is of interest as it has the potential to alter the compound's pharmacokinetic and pharmacodynamic properties compared to its parent molecule. The primary presumed mechanisms of action, based on its structural class, are competitive antagonism of adenosine receptors and inhibition of phosphodiesterase (PDE) enzymes, both of which lead to a wide range of physiological effects.

Adenosine Receptor Antagonism

A primary mechanism of action for methylxanthines is the blockade of adenosine receptors.[1] Adenosine is an endogenous purine (B94841) nucleoside that modulates a variety of physiological processes by activating four G protein-coupled receptor subtypes: A1, A2A, A2B, and A3. By competitively binding to these receptors, this compound is expected to inhibit the effects of adenosine.

Quantitative Data on Adenosine Receptor Affinity

Specific binding affinity data (Ki or IC50 values) for this compound at the different adenosine receptor subtypes are not extensively documented in publicly available literature. However, data for related methylxanthines provide a comparative context.

| Compound | A1 Receptor Affinity (Ki, µM) | A2A Receptor Affinity (Ki, µM) | Reference |

| Caffeine | 29 | 14 | FASEB J. 1991, 5(13), 2857-63 |

| Theophylline | 12 | 7.5 | FASEB J. 1991, 5(13), 2857-63 |

| Theobromine | 100 | >100 | Life Sci. 1985, 37(5), 401-8 |

| This compound | Data not available | Data not available |

It has been suggested that the substitution of the 1-methyl group with an allyl group may enhance potency at the A2A receptor.

Signaling Pathway

Caption: Antagonism of the A2A adenosine receptor by this compound.

Phosphodiesterase (PDE) Inhibition

This compound is also presumed to act as a non-selective inhibitor of phosphodiesterases (PDEs), enzymes that degrade cyclic adenosine monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP). By inhibiting PDEs, this compound can increase intracellular levels of these second messengers, leading to various downstream effects such as smooth muscle relaxation and modulation of inflammatory responses.

Quantitative Data on PDE Inhibition

While specific, peer-reviewed IC50 values for this compound are scarce, some sources provide estimated inhibitory concentration ranges for different PDE subtypes.

| PDE Subtype | Primary Substrate | Tissue Distribution | This compound IC50 Range (µM) |

| PDE1 | cAMP/cGMP | Brain, Heart | 10 - 100 |

| PDE2 | cAMP/cGMP | Brain, Adrenal Gland | 0.18 - 3.43 |

| PDE3 | cAMP | Heart, Platelets | 1 - 10 |

| PDE4 | cAMP | Brain, Immune Cells | 0.1 - 1 |

| PDE5 | cGMP | Smooth Muscle | Data not available |

Note: The above data is collated from publicly available chemical supplier databases and may not be from peer-reviewed sources.

Signaling Pathway

Caption: Inhibition of phosphodiesterase (PDE) by this compound.

Induction of Apoptosis

Preliminary in vitro studies suggest that this compound may induce apoptosis in certain cancer cell lines. This effect is thought to be mediated through the intrinsic mitochondrial pathway, involving the activation of caspase-3 and caspase-7, and potentially through the p53 tumor suppressor pathway.

Experimental Protocols

The following are generalized protocols for assessing the key mechanisms of action of this compound. Specific parameters would need to be optimized for the particular experimental setup.

Adenosine Receptor Binding Assay (Radioligand Displacement)

Objective: To determine the binding affinity (Ki) of this compound for a specific adenosine receptor subtype.

Materials:

-

Cell membranes expressing the target adenosine receptor subtype (e.g., A1, A2A).

-

Radioligand specific for the target receptor (e.g., [3H]DPCPX for A1, [3H]ZM241385 for A2A).

-

This compound stock solution.

-

Non-specific binding control (e.g., a high concentration of a known agonist like NECA).

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

96-well filter plates and vacuum filtration manifold.

-

Scintillation counter and scintillation fluid.

Procedure:

-

Prepare serial dilutions of this compound in assay buffer.

-

In a 96-well plate, combine the cell membranes, radioligand (at a concentration close to its Kd), and either assay buffer (for total binding), non-specific binding control, or a dilution of this compound.

-

Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

-

Terminate the reaction by rapid vacuum filtration through the filter plate, followed by washing with ice-cold assay buffer to remove unbound radioligand.

-

Allow the filters to dry, then add scintillation fluid to each well.

-

Measure the radioactivity in each well using a scintillation counter.

-

Calculate specific binding (Total Binding - Non-specific Binding) and plot the percentage of specific binding against the concentration of this compound to determine the IC50.

-

Calculate the Ki value using the Cheng-Prusoff equation.

Phosphodiesterase Inhibition Assay (Enzymatic Assay)

Objective: To determine the IC50 of this compound for a specific PDE isoform.

Materials:

-

Recombinant human PDE enzyme (e.g., PDE4).

-

Fluorescently labeled cAMP or cGMP substrate.

-

This compound stock solution.

-

Known PDE inhibitor as a positive control (e.g., Rolipram for PDE4).

-

Assay buffer.

-

384-well microplate.

-

Fluorescence plate reader.

Procedure:

-

Prepare serial dilutions of this compound in assay buffer.

-

In a 384-well plate, add the PDE enzyme to wells containing either assay buffer (for 100% activity), the positive control, or a dilution of this compound.

-

Pre-incubate the plate to allow for inhibitor-enzyme interaction.

-

Initiate the enzymatic reaction by adding the fluorescent substrate to all wells.

-

Incubate the plate to allow the reaction to proceed.

-

Stop the reaction and measure the fluorescence signal using a plate reader.

-

Calculate the percentage of PDE inhibition for each concentration of this compound and determine the IC50 value by non-linear regression.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

Objective: To assess the ability of this compound to induce apoptosis in a cell line.

Materials:

-

Target cell line (e.g., a cancer cell line).

-

Cell culture medium and supplements.

-

This compound stock solution.

-

Annexin V-FITC and Propidium Iodide (PI) staining kit.

-

Binding buffer.

-

Flow cytometer.

Procedure:

-

Culture the target cells in the presence of various concentrations of this compound for a specified time period (e.g., 24-48 hours). Include an untreated control.

-

Harvest the cells (including any floating cells in the medium).

-

Wash the cells with cold PBS and resuspend them in the provided binding buffer.

-

Add Annexin V-FITC and PI to the cell suspension.

-

Incubate the cells in the dark at room temperature for approximately 15 minutes.

-

Analyze the stained cells by flow cytometry.

-

Annexin V-negative/PI-negative cells are viable.

-

Annexin V-positive/PI-negative cells are in early apoptosis.

-

Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

-

-

Quantify the percentage of cells in each quadrant to determine the apoptotic effect of this compound.

Experimental Workflow Visualization

Caption: Generalized experimental workflows for characterizing this compound.

Conclusion

The mechanism of action of this compound is presumed to be multifaceted, primarily involving the antagonism of adenosine receptors and the inhibition of phosphodiesterase enzymes, consistent with its classification as a methylxanthine. Preliminary evidence also points towards an ability to induce apoptosis. While this guide provides a foundational understanding based on the current literature and data from related compounds, it is crucial for researchers to recognize the existing gaps in specific quantitative data for this compound. Further dedicated studies are necessary to fully elucidate its pharmacological profile and therapeutic potential. The provided experimental protocols offer a starting point for the systematic characterization of this promising compound.

References

An In-depth Technical Guide to the Synthesis of 1-Allyltheobromine from Theobromine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of 1-allyltheobromine, a derivative of the naturally occurring methylxanthine, theobromine (B1682246). This compound serves as a valuable intermediate in medicinal chemistry and drug development.[1] This document details the prevalent synthetic methodologies, including conventional heating, microwave-assisted synthesis, and phase-transfer catalysis. A thorough experimental protocol for the widely-used N-alkylation of theobromine with allyl bromide is provided, alongside a comparative analysis of various reaction conditions and their impact on product yield. The underlying reaction mechanism is also elucidated. This guide is intended to be a practical resource for researchers and scientists engaged in the synthesis and exploration of novel theobromine derivatives for therapeutic applications.

Introduction

Theobromine (3,7-dimethylxanthine) is a purine (B94841) alkaloid naturally found in high concentrations in the cacao bean.[1] As a member of the methylxanthine family, which also includes caffeine (B1668208) and theophylline, theobromine exhibits various physiological effects, though it is a weaker stimulant of the central nervous system. Its chemical structure presents a scaffold that is amenable to synthetic modification, particularly at the N1 position, to generate derivatives with potentially enhanced or novel pharmacological properties.

This compound (C₁₀H₁₂N₄O₂), with a molecular weight of 220.23 g/mol and CAS number 2530-99-6, is a key synthetic derivative where an allyl group is attached to the nitrogen atom at the 1-position of the theobromine core.[1] This modification not only alters its physicochemical properties but also introduces a reactive allyl moiety that can be further functionalized, making it a versatile building block in the synthesis of more complex molecules and potential drug candidates.

This guide focuses on the synthesis of this compound from theobromine, providing detailed experimental procedures and a comparative analysis of different synthetic strategies to assist researchers in optimizing their synthetic routes.

Synthetic Methodologies and Data Comparison

The primary route for the synthesis of this compound is the N-alkylation of theobromine with an allyl halide, typically allyl bromide, in the presence of a base. The efficiency of this reaction is highly dependent on the choice of base, solvent, temperature, and reaction time. Modern techniques such as microwave-assisted synthesis and phase-transfer catalysis have been shown to significantly improve yields and reduce reaction times compared to conventional heating methods.

Below is a summary of various reported conditions for the synthesis of this compound, highlighting the impact of different parameters on the reaction outcome.

| Method | Base | Solvent | Catalyst | Temperature (°C) | Time | Yield (%) | Reference |

| Conventional | K₂CO₃ | DMF | - | 80 | 12 h | 68-72 | [2] |

| Conventional | NaOH | Ethanol/Water | - | Reflux | 24 h | ~30 | [3] |

| Conventional | Sodium tert-butoxide | DMF | - | 100-150 | 24 h | Not specified | [1] |

| Microwave-assisted | K₂CO₃ | - | Tetrabutylammonium bromide (TBAB) | Not specified | 45 min | 89 | [1] |

| Microwave-assisted | K₂CO₃ | - | - | Not specified | 15 min | 82 | [2] |

| Phase-Transfer | K₂CO₃ | Biphasic system | Benzyltriethylammonium chloride | 60 | 4 h | 88 | [1] |

| Ionic Liquid-mediated | - | [BMIM][PF₆] | - | 50 | Not specified | 91 | [2] |

| Mechanochemical | - | Solvent-free | - | Not specified | 30 min | 89 | [2] |

Reaction Mechanism and Pathway

The N-alkylation of theobromine with allyl bromide proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[1] The reaction is initiated by the deprotonation of the acidic proton at the N1 position of the theobromine imidazole (B134444) ring by a base. This generates a nucleophilic theobrominate anion. The anion then attacks the electrophilic carbon of the allyl bromide, leading to the formation of a new carbon-nitrogen bond and the displacement of the bromide ion as a leaving group. Polar aprotic solvents like DMF are commonly used as they can solvate the cation of the base, thereby increasing the nucleophilicity of the theobrominate anion.

References

A Technical Guide to the Physicochemical Properties of 1-Allyltheobromine

For Researchers, Scientists, and Drug Development Professionals

Abstract: 1-Allyltheobromine, a synthetic derivative of the naturally occurring methylxanthine theobromine (B1682246), serves as a valuable precursor and research compound in medicinal chemistry and pharmacology. Its structure, featuring an allyl group at the N1 position of the theobromine core, provides a reactive handle for the synthesis of diverse compound libraries.[1][2] As a methylxanthine derivative, its biological activity is presumed to involve the modulation of adenosine (B11128) receptors and the inhibition of phosphodiesterases (PDEs).[1] This document provides a comprehensive overview of the known physicochemical properties of this compound, details standard experimental protocols for its synthesis and characterization, and illustrates its presumed biological mechanism of action.

Physicochemical Properties

This compound (CAS No: 2530-99-6) is a purine (B94841) alkaloid derivative with the molecular formula C₁₀H₁₂N₄O₂.[2][3] The introduction of the allyl group to the theobromine scaffold modifies its properties, influencing its reactivity and potential pharmacological profile.[1] While specific experimental data for properties like solubility is limited, a summary of its known and predicted characteristics is presented below.

Table 1: Summary of Physicochemical Data for this compound

| Property | Value | Source |

| IUPAC Name | 3,7-dimethyl-1-(prop-2-en-1-yl)-3,7-dihydro-1H-purine-2,6-dione | [2][4] |

| CAS Number | 2530-99-6 | [3][4] |

| Molecular Formula | C₁₀H₁₂N₄O₂ | [2][3] |

| Molecular Weight | 220.23 g/mol | [1][2] |

| Melting Point | 147 °C | [3][4][5] |

| Boiling Point | 431.8 °C at 760 mmHg | [3][4] |

| Density | 1.24 - 1.32 g/cm³ (estimate) | [4][5] |

| Flash Point | 214.9 °C | [3][4] |

| Vapor Pressure | 1.17 x 10⁻⁷ mmHg at 25 °C | [3][5] |

| pKa | 0.47 ± 0.70 (Predicted) | [4][5] |

| XLogP3 / logP | 0.6 / -0.38 | [3][4] |

| Solubility | Data not available. The parent compound, theobromine, is slightly soluble in water (330 mg/L).[6][7] |

Experimental Protocols

Detailed experimental data for this compound is not extensively published. However, standard methodologies for its synthesis and the determination of its key physicochemical properties are well-established in the field of chemistry.

Synthesis of this compound via N-Alkylation

The most common synthesis route involves the N-alkylation of theobromine with an allyl halide.[1][2] The nitrogen at the N1 position is deprotonated by a base, forming a nucleophile that subsequently attacks the electrophilic allyl halide.[1]

Materials:

-

Theobromine

-

Allyl bromide

-

Potassium carbonate (K₂CO₃) or Sodium Methoxide (NaOMe)

-

Dimethylformamide (DMF) or Methanol (MeOH)

-

Dichloromethane

-

Methanol

-

TLC plates, developing chamber, UV lamp

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, suspend theobromine (1 equivalent) in DMF.

-

Base Addition: Add potassium carbonate (1.5 equivalents) to the suspension.

-

Alkylation: Add allyl bromide (1.2 equivalents) to the mixture.

-

Heating: Heat the reaction mixture to 60-80 °C and stir for 4-12 hours.[2] The reaction progress can be monitored by Thin-Layer Chromatography (TLC) using a dichloromethane/methanol (e.g., 95:5) eluent system.[8]

-

Workup: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Filter the solid inorganic salts and wash with DMF.

-

Purification: Evaporate the solvent under reduced pressure. The resulting crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography to yield pure this compound.

Caption: General workflow for the synthesis of this compound.

Determination of Melting Point

The melting point is a crucial indicator of purity. Method:

-

A small, dry sample of crystalline this compound is packed into a capillary tube.

-

The tube is placed in a calibrated melting point apparatus.

-

The sample is heated at a controlled rate (e.g., 1-2 °C per minute) near the expected melting point.

-

The temperature range from the appearance of the first liquid drop to the complete liquefaction of the sample is recorded as the melting range. For a pure substance, this range is typically narrow.

Determination of Solubility (Shake-Flask Method)

This method (OECD Guideline 105) determines the saturation solubility of a substance in a given solvent. Method:

-

An excess amount of this compound is added to a known volume of the solvent (e.g., water, ethanol) in a flask.

-

The flask is agitated at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

The mixture is then centrifuged or filtered to separate the undissolved solid.

-

The concentration of this compound in the clear supernatant is determined using a suitable analytical technique, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).

Biological Context and Potential Signaling Pathways

As a member of the methylxanthine family, this compound is presumed to share a mechanism of action with related compounds like caffeine (B1668208) and theophylline.[1] The primary modes of action for these molecules are the competitive, non-selective antagonism of adenosine receptors and the inhibition of phosphodiesterase (PDE) enzymes.[1]

-

Adenosine Receptor Antagonism: Adenosine is a neuromodulator that generally has inhibitory effects in the central nervous system. By blocking adenosine receptors (primarily A₁ and A₂A subtypes), methylxanthines can produce stimulant effects.[1]

-

Phosphodiesterase (PDE) Inhibition: PDEs are enzymes that degrade cyclic adenosine monophosphate (cAMP), a crucial second messenger in many signaling cascades. By inhibiting PDEs, this compound would increase intracellular cAMP levels, leading to the activation of protein kinase A (PKA) and subsequent downstream cellular effects, such as smooth muscle relaxation.[1][6]

Caption: Presumed dual mechanism of action for this compound.

References

- 1. This compound|CAS 2530-99-6|RUO [benchchem.com]

- 2. Buy this compound | 2530-99-6 [smolecule.com]

- 3. echemi.com [echemi.com]

- 4. This compound|lookchem [lookchem.com]

- 5. Cas 2530-99-6,1-Allyl-3,7-dimethylxanthine | lookchem [lookchem.com]

- 6. Theobromine - Wikipedia [en.wikipedia.org]

- 7. mdpi.com [mdpi.com]

- 8. scispace.com [scispace.com]

An In-depth Technical Guide on the Potential Pharmacological Effects of 1-Allyltheobromine

Introduction

1-Allyltheobromine, a synthetic derivative of the naturally occurring methylxanthine theobromine (B1682246), is an emerging compound of interest in medicinal chemistry and pharmacological research.[1][2] With the molecular formula C10H12N4O2, its structure is characterized by an allyl group at the N1 position of the theobromine core.[1][2] This modification makes it a versatile precursor for synthesizing diverse compound libraries for therapeutic screening.[1] As a member of the methylxanthine class, which includes well-known compounds like caffeine (B1668208) and theophylline, this compound is presumed to exert its pharmacological effects primarily through the modulation of adenosine (B11128) receptors and the inhibition of phosphodiesterase (PDE) enzymes.[1] While comprehensive research on this compound is still in its early stages, preliminary studies and the known activities of its parent compound, theobromine, suggest a range of potential therapeutic applications, including anti-inflammatory, antioxidant, and anti-cancer effects.[1][3][4]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below.

| Property | Value | Reference |

| CAS Number | 2530-99-6 | [1][5][6][7] |

| Molecular Weight | 220.23 g/mol | [1][6] |

| Molecular Formula | C10H12N4O2 | [1][2][5][6][7] |

| Melting Point | 147 °C | [5][6] |

| Boiling Point | 431.8°C at 760mmHg | [5][6] |

| Flash Point | 214.9°C | [5][6] |

| Density | 1.32 g/cm³ | [6] |

| XLogP3 | 0.6 | [5][6] |

Core Pharmacological Mechanisms

The pharmacological profile of this compound is thought to be dictated by two primary mechanisms of action common to methylxanthines: adenosine receptor antagonism and phosphodiesterase inhibition.

Adenosine Receptor Antagonism

Methylxanthines are well-established non-selective antagonists of adenosine receptors, particularly the A1 and A2A subtypes.[1] Adenosine is a ubiquitous signaling nucleoside that modulates a wide array of physiological processes. By blocking these receptors, methylxanthines can produce stimulatory effects on the central nervous system and cardiovascular system. The parent compound, theobromine, is known to interact with A1 and A2A receptors to modulate synaptic transmission and plasticity.[1] It is hypothesized that this compound shares this activity.[1] The introduction of the allyl group at the N1 position may influence the binding affinity and selectivity for different adenosine receptor subtypes.[2] For instance, one study indicated that replacing the 1-methyl group in caffeine with an allyl substituent can enhance potency at the A2 receptor by 7- to 10-fold with little effect on A1 receptor potency.[8]

Phosphodiesterase (PDE) Inhibition

Another key mechanism of methylxanthines is the inhibition of phosphodiesterase (PDE) enzymes.[1] PDEs are responsible for the hydrolysis of cyclic nucleotides like cyclic adenosine monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP), which act as crucial second messengers in various signaling pathways.[1][2] By inhibiting PDEs, this compound can lead to an accumulation of intracellular cAMP and cGMP, thereby modulating a range of cellular functions.[2] Theobromine itself is a known PDE inhibitor, although its effect is considered less potent compared to its adenosine receptor antagonism.[1] this compound is suggested to competitively inhibit multiple PDE subtypes, including PDE5, which would lead to vasodilation and enhanced nitric oxide signaling.[2]

Quantitative Pharmacological Data

The available quantitative data for this compound is limited. However, some studies on related compounds provide context for its potential activity.

Table 1: Adenosine Receptor Binding Affinity

| Compound | Receptor Subtype | Kᵢ (nM) | Species | Comments | Reference |

| This compound | A₂B | 360 | Human | Represents a 3.2-fold improvement over theobromine. | [2] |

| Theobromine | A₂B | 1,150 | Human | [2] | |

| 1-Propylxanthine | A₂B | 220 | Human | [2] |

Table 2: In Vitro Cytotoxicity and Anti-Cancer Activity

| Compound | Cell Line | Assay | IC₅₀ | Comments | Reference |

| This compound | A549 (Non-small cell lung cancer) | Apoptosis Assay | Not specified | Increased early apoptosis to 31.42% compared to 2.9% in control. | [2] |

| This compound | A549 (Non-small cell lung cancer) | Cell Cycle Analysis | Not specified | Arrested cells in the G2/M phase. | [2] |

| Theobromine Derivative (T-1-AFPB) | HepG2 | Cytotoxicity | 2.24 µM | [3] | |

| Theobromine Derivative (T-1-AFPB) | MCF7 | Cytotoxicity | 3.26 µM | [3] | |

| Theobromine Derivative (T-1-AFPB) | - | VEGFR-2 Inhibition | 69 ± 3 nM | [3] |

Table 3: Acute Toxicity Data

| Compound | Route of Administration | Species | LD₅₀ (mg/kg) | Reference |

| This compound | Oral | Mouse | 191 | [5] |

| This compound | Intraperitoneal | Mouse | 102 | [5] |

Experimental Protocols

Detailed methodologies for the cited experiments are crucial for reproducibility and further research.

Radioligand Displacement Assay for Adenosine Receptor Binding

This assay is used to determine the binding affinity (Kᵢ) of a compound for a specific receptor subtype.

-

Membrane Preparation: Membranes from cells expressing the human A₂B adenosine receptor are prepared.

-

Incubation: The membranes are incubated with a specific radioligand (e.g., ³H-DPCPX) and varying concentrations of the test compound (this compound).

-

Separation: Bound and free radioligand are separated by rapid filtration.

-

Quantification: The amount of bound radioactivity is measured using liquid scintillation counting.

-

Data Analysis: The IC₅₀ value (concentration of the compound that inhibits 50% of specific radioligand binding) is determined. The Kᵢ value is then calculated using the Cheng-Prusoff equation.

Apoptosis Induction Assay in Neoplastic Cells

This protocol outlines the steps to assess the pro-apoptotic effects of this compound on cancer cells.

-

Cell Culture: A549 non-small cell lung cancer cells are cultured in appropriate media.

-

Treatment: Cells are treated with this compound at various concentrations for a specified duration.

-

Staining: Cells are stained with Annexin V-FITC and Propidium Iodide (PI). Annexin V binds to phosphatidylserine (B164497) on the outer leaflet of the plasma membrane of apoptotic cells, while PI stains the DNA of late apoptotic or necrotic cells with compromised membranes.

-

Flow Cytometry: The stained cells are analyzed by flow cytometry to quantify the percentage of early apoptotic (Annexin V positive, PI negative), late apoptotic (Annexin V positive, PI positive), and viable cells.

-

Caspase Activity Assay: To confirm the activation of the caspase-dependent apoptotic pathway, caspase-3/7 activity is measured using a luminescent or fluorescent substrate-based assay.

Potential Therapeutic Applications and Future Directions

The dual mechanism of action of this compound suggests its potential in several therapeutic areas. Its ability to antagonize adenosine receptors could be beneficial in conditions requiring central nervous system stimulation.[9] The inhibition of phosphodiesterases, particularly PDE5, points towards potential applications in cardiovascular diseases due to its vasodilatory effects.[2]

Furthermore, the pro-apoptotic and cell cycle-arresting effects observed in non-small cell lung cancer cells highlight a promising avenue for anti-cancer drug development.[2] The parent compound, theobromine, has also been investigated for its anti-angiogenic properties by inhibiting VEGF, suggesting that this compound may share these characteristics.[3][4]

However, the current body of research on this compound is limited.[2] Future studies are imperative to fully elucidate its pharmacological profile. Key areas for future investigation include:

-

Receptor and Enzyme Selectivity: Comprehensive screening against a panel of adenosine receptor subtypes and PDE isoforms is necessary to determine the selectivity profile of this compound.

-

In Vivo Efficacy: Studies in relevant animal models are required to validate the in vitro findings and assess the therapeutic potential in various disease states.

-

Pharmacokinetics and Metabolism: A thorough understanding of the absorption, distribution, metabolism, and excretion (ADME) properties of this compound is crucial for its development as a drug candidate.

-

Safety and Toxicology: In-depth toxicological studies beyond acute toxicity are needed to establish a comprehensive safety profile.

References

- 1. This compound|CAS 2530-99-6|RUO [benchchem.com]

- 2. Buy this compound | 2530-99-6 [smolecule.com]

- 3. A Theobromine Derivative with Anticancer Properties Targeting VEGFR‐2: Semisynthesis, in silico and in vitro Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Identification of new theobromine-based derivatives as potent VEGFR-2 inhibitors: design, semi-synthesis, biological evaluation, and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. echemi.com [echemi.com]

- 6. This compound|lookchem [lookchem.com]

- 7. echemi.com [echemi.com]

- 8. researchgate.net [researchgate.net]

- 9. Reddit - The heart of the internet [reddit.com]

An In-Depth Technical Guide to the In Vitro Studies of 1-Allyltheobromine and Its Derivatives

Audience: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro research conducted on 1-Allyltheobromine, a synthetic derivative of the naturally occurring purine (B94841) alkaloid theobromine (B1682246). The document details its mechanisms of action, associated signaling pathways, and quantitative biological data, along with the experimental protocols used in these studies. Information on other potent theobromine derivatives is also included to provide a broader context for drug development.

Core Mechanisms of Action

This compound and its related compounds exhibit several distinct biological activities in vitro, primarily centered around the modulation of key cellular signaling pathways. These mechanisms suggest potential therapeutic applications, particularly in oncology.

Phosphodiesterase (PDE) Inhibition

Similar to other methylxanthines, this compound functions as a competitive inhibitor of phosphodiesterase enzymes.[1][2] This inhibition prevents the degradation of cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP), leading to elevated intracellular levels of these second messengers.[1] Specifically, its inhibition of phosphodiesterase type 5 (PDE5) is noted to enhance nitric oxide signaling pathways, which can contribute to vasodilation.[1]

Adenosine Receptor Antagonism

The methylxanthine structure of this compound allows it to act as an antagonist at adenosine receptors.[2] Radioligand displacement assays have demonstrated its affinity for human A2B receptors, suggesting that modifications to the theobromine core can modulate receptor selectivity and potency.[1]

Induction of Apoptosis in Cancer Cells

A significant area of research for theobromine derivatives is their ability to induce programmed cell death (apoptosis) in neoplastic cells. This compound has been shown to activate the intrinsic mitochondrial apoptotic cascade.[1] This is achieved through the activation of key executioner enzymes, caspase-3 and caspase-7, which orchestrate the final stages of cell death.[1] Furthermore, the compound can influence the p53 tumor suppressor pathway, leading to the upregulation of pro-apoptotic genes like BAX, NOXA, and PUMA.[1] Studies on A549 non-small cell lung cancer cells show that treatment leads to a G2/M phase cell cycle arrest, contributing to its cytotoxic effects.[1]

Kinase Inhibition (Theobromine Derivatives)

While not specific to this compound itself, other synthesized theobromine derivatives have shown potent inhibitory activity against key kinases involved in cancer progression, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Epidermal Growth Factor Receptor (EGFR).[3][4][5][6] These findings highlight the potential of the theobromine scaffold for developing targeted cancer therapies.

Quantitative Data Presentation

The following tables summarize the key quantitative data from in vitro studies of this compound and other relevant theobromine derivatives.

Table 1: Enzyme and Receptor Inhibition

| Compound | Target | Assay Type | Metric | Value |

|---|---|---|---|---|

| This compound | Human A |

Radioligand Displacement | K |

360 nM[1] |

| T-1-PMPA | EGFR^WT^ | In Vitro Inhibition | IC |

86 nM[3] |

| T-1-PMPA | EGFR^790m^ | In Vitro Inhibition | IC |

561 nM[3] |

| T-1-AFPB | VEGFR-2 | In Vitro Inhibition | IC |

69 nM[4][6] |

| Compound 15a | VEGFR-2 | In Vitro Inhibition | IC50 | 0.239 µM[5] |

Table 2: Cytotoxicity Against Cancer Cell Lines

| Compound | Cell Line | Metric | Value |

|---|---|---|---|

| T-1-PMPA | HepG2 (Liver Cancer) | IC |

3.51 µM[3] |

| T-1-PMPA | MCF7 (Breast Cancer) | IC |

4.13 µM[3] |

| T-1-AFPB | HepG2 (Liver Cancer) | IC |

2.24 µM[4] |

| T-1-AFPB | MCF7 (Breast Cancer) | IC |

3.26 µM[4] |

| Compound 15a | HepG2 (Liver Cancer) | IC |

0.76 µM[5] |

| Compound 15a | MCF7 (Breast Cancer) | IC |

1.08 µM[5] |

| Theobromine | A549 (Lung Cancer) | ICngcontent-ng-c3973722063="" class="ng-star-inserted">50 | 16.02 µM (at 24h) |

Table 3: Apoptosis Induction

| Compound | Cell Line | Parameter | Result |

|---|---|---|---|

| This compound | A549 | Early Apoptosis Rate | 31.42% (vs. 2.9% in control)[1] |

| Theobromine | A549 | Total Apoptotic Cells | 31.42% (vs. 2.9% in control)[7] |

| T-1-PMPA | HepG2 | Total Apoptosis Rate | 42% (vs. 3% in control)[3] |

| T-1-AFPB | HepG2 | Early Apoptosis | Increase from 0.72% to 19.12%[6] |

| T-1-AFPB | HepG2 | Late Apoptosis | Increase from 0.13% to 6.37%[6] |

| Compound 15a | HepG2 | Early Apoptosis | Increase from 3.06% to 29.49%[5] |

| Compound 15a | HepG2 | Late Apoptosis | Increase from 0.71% to 9.63%[5] |

| T-1-PMPA | HepG2 | Caspase-3 Level | 5.97-fold increase[3] |

| T-1-PMPA | HepG2 | Caspase-9 Level | 4.57-fold increase[3] |

| Compound 15a | HepG2 | Caspase-3 Level | 3.45-fold increase[5] |

| Compound 15a | HepG2 | Caspase-9 Level | 2.37-fold increase[5] |

Signaling Pathways and Visualizations

The following diagrams illustrate the key signaling pathways modulated by this compound and its parent compound, theobromine.

PDE Inhibition Pathway

This pathway shows how this compound inhibits phosphodiesterase, leading to an accumulation of cyclic nucleotides.

Caption: PDE inhibition by this compound increases cAMP/cGMP levels.

Intrinsic Apoptosis Pathway

This diagram illustrates the induction of apoptosis in cancer cells via the p53 and mitochondrial pathways.

Caption: Apoptosis induction via p53, mitochondrial, and caspase pathways.

MAPK and NF-κB Signaling (Theobromine)

Based on studies with the parent compound theobromine, this pathway is potentially relevant for its derivatives and their immunomodulatory effects.[8][9]

References

- 1. Buy this compound | 2530-99-6 [smolecule.com]

- 2. This compound|CAS 2530-99-6|RUO [benchchem.com]

- 3. New Theobromine Apoptotic Analogue with Anticancer Potential Targeting the EGFR Protein: Computational and In Vitro Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A Theobromine Derivative with Anticancer Properties Targeting VEGFR‐2: Semisynthesis, in silico and in vitro Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Identification of new theobromine-based derivatives as potent VEGFR-2 inhibitors: design, semi-synthesis, biological evaluation, and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A Theobromine Derivative with Anticancer Properties Targeting VEGFR-2: Semisynthesis, in silico and in vitro Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. Immunostimulatory Activities of Theobromine on Macrophages via the Activation of MAPK and NF-κB Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Immunostimulatory Activities of Theobromine on Macrophages via the Activation of MAPK and NF-κB Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

1-Allyltheobromine as an Adenosine Receptor Antagonist: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Allyltheobromine, a synthetic derivative of the naturally occurring methylxanthine theobromine, is presumed to act as an antagonist at adenosine (B11128) receptors.[1] Its structural similarity to well-characterized adenosine receptor antagonists like caffeine (B1668208) and theophylline (B1681296) suggests a potential role in modulating various physiological processes regulated by adenosine signaling.[1] This technical guide provides a comprehensive overview of the core principles underlying the investigation of this compound as an adenosine receptor antagonist. It details the established signaling pathways of adenosine receptors, outlines the key experimental protocols for characterizing the binding and functional activity of such a compound, and presents a framework for data interpretation. While specific quantitative data for this compound is not extensively available in the public domain, this guide serves as a foundational resource for researchers aiming to investigate its pharmacological profile.

Introduction to Adenosine Receptors

Adenosine is a ubiquitous endogenous purine (B94841) nucleoside that plays a critical role in regulating a wide array of physiological functions. Its effects are mediated by four subtypes of G protein-coupled receptors (GPCRs): A1, A2A, A2B, and A3.[1][2] These receptors are widely distributed throughout the body and are involved in diverse processes, including neurotransmission, cardiovascular function, inflammation, and immune responses.[1]

-

A1 and A3 Receptors: Typically couple to Gi/o proteins, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.[3]

-

A2A and A2B Receptors: Primarily couple to Gs proteins, resulting in the stimulation of adenylyl cyclase and an increase in intracellular cAMP.[3][4]

The distinct signaling pathways and tissue distribution of these receptor subtypes make them attractive targets for therapeutic intervention in a variety of disease states.

This compound: A Putative Adenosine Receptor Antagonist

This compound (1-allyl-3,7-dimethylxanthine) is a derivative of theobromine, which is found in cocoa beans.[1] As a member of the methylxanthine class, it is structurally related to caffeine and theophylline, both of which are well-established non-selective adenosine receptor antagonists.[1][5] The primary mechanism of action for methylxanthines involves the competitive blockade of adenosine receptors.[1] Based on this, it is hypothesized that this compound also functions as an adenosine receptor antagonist, although comprehensive studies on its specific biological activity are limited.[1]

Quantitative Data on Adenosine Receptor Antagonism

A critical aspect of characterizing a potential drug candidate is the quantitative assessment of its interaction with its target receptors. For an adenosine receptor antagonist like this compound, this involves determining its binding affinity (Ki) and functional potency (IC50) at each of the four adenosine receptor subtypes.

Table 1: Illustrative Template for Binding Affinity of this compound at Human Adenosine Receptors

| Compound | A1 Ki (nM) | A2A Ki (nM) | A2B Ki (nM) | A3 Ki (nM) |

| This compound | Data not available | Data not available | Data not available | Data not available |

| Reference Antagonist | Value | Value | Value | Value |

Table 2: Illustrative Template for Functional Antagonist Potency of this compound at Human Adenosine Receptors

| Compound | A1 IC50 (nM) | A2A IC50 (nM) | A2B IC50 (nM) | A3 IC50 (nM) |

| This compound | Data not available | Data not available | Data not available | Data not available |

| Reference Antagonist | Value | Value | Value | Value |

Note: The tables above are templates. Specific experimental data for this compound is required to populate them.

Experimental Protocols

To determine the binding affinity and functional antagonism of this compound, standardized in vitro assays are employed.

Radioligand Binding Assay (for determining Binding Affinity, Ki)

This assay measures the ability of a test compound to displace a radiolabeled ligand that is known to bind to the target receptor.

Objective: To determine the equilibrium dissociation constant (Ki) of this compound for each adenosine receptor subtype.

Materials:

-

Cell membranes expressing the specific human adenosine receptor subtype (A1, A2A, A2B, or A3).

-

A high-affinity radioligand specific for each receptor subtype (e.g., [3H]DPCPX for A1, [3H]ZM241385 for A2A).

-

This compound.

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Glass fiber filters.

-

Scintillation counter.

Procedure:

-

Incubation: In a multi-well plate, combine the cell membranes, a fixed concentration of the radioligand, and varying concentrations of this compound.

-

Equilibration: Incubate the mixture to allow the binding to reach equilibrium.

-

Filtration: Rapidly filter the mixture through glass fiber filters to separate the receptor-bound radioligand from the unbound radioligand.

-

Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

-

Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

cAMP Functional Assay (for determining Functional Antagonism, IC50)

This assay measures the ability of an antagonist to inhibit the production of cAMP induced by an agonist.

Objective: To determine the concentration of this compound required to inhibit 50% of the agonist-stimulated cAMP production (IC50) for A2A and A2B receptors, or to inhibit the agonist-induced decrease in cAMP for A1 and A3 receptors.

Materials:

-

Whole cells expressing the specific human adenosine receptor subtype.

-

An adenosine receptor agonist (e.g., NECA).

-

This compound.

-

Cell culture medium.

-

Phosphodiesterase (PDE) inhibitor (to prevent cAMP degradation).

-

cAMP detection kit (e.g., HTRF, ELISA, or AlphaScreen).

Procedure:

-

Cell Plating: Seed the cells in a multi-well plate and allow them to attach.

-

Pre-incubation: Pre-incubate the cells with varying concentrations of this compound.

-

Agonist Stimulation: Add a fixed concentration of the agonist to stimulate cAMP production.

-

Lysis: Lyse the cells to release the intracellular cAMP.

-

Detection: Quantify the amount of cAMP in the cell lysate using a commercial detection kit.

-

Data Analysis: Plot the percentage of inhibition of the agonist response against the concentration of this compound to determine the IC50 value.

Adenosine Receptor Signaling Pathways

The antagonistic action of this compound would involve the blockade of these signaling cascades.

Conclusion

This compound holds potential as an adenosine receptor antagonist based on its structural similarity to other methylxanthines.[1] To fully elucidate its pharmacological profile, rigorous experimental investigation is required. This guide provides the necessary theoretical framework and detailed experimental protocols for researchers to undertake a comprehensive characterization of this compound's activity at adenosine receptors. The data generated from such studies will be crucial in determining its selectivity, potency, and potential therapeutic applications.

References

- 1. This compound|CAS 2530-99-6|RUO [benchchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Adenosine receptors as therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Functional efficacy of adenosine A2A receptor agonists is positively correlated to their receptor residence time - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Xanthines as Adenosine Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

Phosphodiesterase Inhibition by 1-Allyltheobromine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Allyltheobromine, a synthetic derivative of the naturally occurring methylxanthine theobromine (B1682246), is an emerging molecule of interest in pharmacological research. Like other methylxanthines, its mechanism of action is presumed to involve the non-selective inhibition of phosphodiesterases (PDEs), enzymes responsible for the degradation of the second messengers cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP).[1] This inhibition leads to an accumulation of intracellular cAMP and cGMP, thereby modulating a wide array of downstream cellular processes. This technical guide provides a comprehensive overview of the synthesis, presumed mechanism of action, and methods for studying the phosphodiesterase inhibitory effects of this compound. It is important to note that while the PDE inhibitory activity of this compound is widely presumed based on its structural class, specific, experimentally determined quantitative data on its inhibitory concentration (IC50) against various PDE isoforms are not extensively available in peer-reviewed literature. The data presented herein is based on the general inhibitory profiles of methylxanthines.

Introduction to this compound

This compound (1-allyl-3,7-dimethylxanthine) is a derivative of theobromine, a purine (B94841) alkaloid found in the cocoa bean.[2] The introduction of an allyl group at the N1 position of the theobromine scaffold modifies its physicochemical properties and is hypothesized to influence its biological activity, including its interaction with phosphodiesterases.[1] As a member of the methylxanthine family, which includes caffeine (B1668208) and theophylline, this compound is expected to exhibit non-selective inhibitory activity against various PDE isoforms.[1]

Synthesis of this compound

The synthesis of this compound is typically achieved through the N-alkylation of theobromine with an allyl halide, such as allyl bromide.[2]

Detailed Synthesis Protocol

This protocol describes a common method for the synthesis of this compound.

Materials:

-

Theobromine

-

Allyl bromide

-

Sodium tert-butoxide

-

N,N-Dimethylformamide (DMF)

-

Stirring apparatus

-

Heating mantle

-

Round-bottom flask

-

Condenser

-

Filtration apparatus

-

Recrystallization solvents (e.g., ethanol/water)

Procedure:

-

In a dry round-bottom flask, dissolve theobromine in anhydrous DMF.

-

Add sodium tert-butoxide to the solution to deprotonate the nitrogen at the N1 position, forming a nucleophilic anion.

-

Slowly add allyl bromide to the reaction mixture.

-

Heat the mixture with stirring under a reflux condenser. Reaction temperatures typically range from 60°C to 150°C, with reaction times varying from several hours to overnight.[2] For example, a procedure may involve stirring at 150°C for 12 hours, followed by another 12 hours at 100°C.[2]

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

-

Purify the crude product by recrystallization from a suitable solvent system to yield pure this compound.

Phosphodiesterase Inhibition: Mechanism of Action

Phosphodiesterases are a superfamily of enzymes that hydrolyze the 3',5'-phosphodiester bond in cAMP and cGMP, converting them to their inactive 5'-monophosphate forms. By inhibiting these enzymes, this compound is expected to increase the intracellular concentrations of cAMP and cGMP, leading to the activation of downstream signaling pathways.

Signaling Pathways

The inhibition of PDEs by this compound impacts two primary signaling cascades: the cAMP and cGMP pathways.

cAMP Signaling Pathway: An increase in cAMP levels activates Protein Kinase A (PKA), which then phosphorylates numerous substrate proteins, leading to a variety of cellular responses, including smooth muscle relaxation (bronchodilation, vasodilation), and modulation of inflammatory processes.[1]

cGMP Signaling Pathway: Elevated cGMP levels activate Protein Kinase G (PKG), which mediates physiological effects such as vasodilation and inhibition of platelet aggregation.

Below are diagrams illustrating these signaling pathways.

Caption: The cAMP signaling pathway and the inhibitory action of this compound.

Caption: The cGMP signaling pathway and the inhibitory action of this compound.

Quantitative Data on PDE Inhibition

As a methylxanthine derivative, this compound is expected to be a non-selective inhibitor of phosphodiesterases. The following table summarizes the expected inhibitory concentration (IC50) ranges for this compound against various PDE isoforms, based on data for other methylxanthines. It is critical to note that these are not experimentally determined values for this compound and should be confirmed by empirical testing.

| PDE Isoform | Primary Substrate(s) | Expected IC50 Range (µM) for Methylxanthines |

| PDE1 | cAMP, cGMP | 10 - 100 |

| PDE2 | cAMP, cGMP | > 100 |

| PDE3 | cAMP | 10 - 100 |

| PDE4 | cAMP | 10 - 100 |

| PDE5 | cGMP | 10 - 100 |

Experimental Protocols for PDE Inhibition Assays

A variety of assay formats can be used to determine the inhibitory activity of this compound against different PDE isoforms. A common method is a colorimetric assay.

Colorimetric Phosphodiesterase Activity Assay

This protocol provides a general framework for a colorimetric PDE assay.

Principle: This assay measures the amount of phosphate (B84403) produced from the hydrolysis of cAMP or cGMP by a PDE. The reaction is coupled with a 5'-nucleotidase, which converts the resulting AMP or GMP to adenosine or guanosine and inorganic phosphate (Pi). The released Pi is then detected using a malachite green-based reagent, which forms a colored complex that can be measured spectrophotometrically.

Materials:

-

Purified recombinant PDE isoforms (e.g., PDE1, PDE2, PDE3, PDE4, PDE5)

-

This compound (dissolved in a suitable solvent, e.g., DMSO)

-

cAMP or cGMP substrate

-

5'-Nucleotidase

-

Assay buffer (e.g., Tris-HCl with MgCl2)

-

Malachite green reagent

-

96-well microplate

-

Microplate reader

Procedure:

-

Compound Preparation: Prepare serial dilutions of this compound in the assay buffer. Include a vehicle control (e.g., DMSO) and a positive control inhibitor (e.g., IBMX, a non-selective PDE inhibitor).

-

Enzyme Reaction:

-

To each well of a 96-well plate, add the assay buffer.

-

Add the diluted this compound or control solutions.

-

Add the purified PDE enzyme to each well (except for a no-enzyme control).

-

Pre-incubate the plate to allow for inhibitor-enzyme interaction.

-

Initiate the reaction by adding the cAMP or cGMP substrate and 5'-nucleotidase.

-

-

Incubation: Incubate the plate at a controlled temperature (e.g., 30°C or 37°C) for a specific time period (e.g., 30-60 minutes).

-

Detection:

-

Stop the reaction by adding the malachite green reagent.

-

Incubate for a short period to allow for color development.

-

-

Measurement: Read the absorbance at the appropriate wavelength (e.g., ~620 nm) using a microplate reader.

-

Data Analysis:

-

Subtract the background absorbance (no-enzyme control) from all readings.

-

Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

-

Experimental Workflow Diagram

The following diagram illustrates the general workflow for evaluating the PDE inhibitory activity of this compound.

References

1-Allyltheobromine: A Technical Guide to its Discovery, Synthesis, and Pharmacological Profile

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Allyltheobromine, a synthetic derivative of the naturally occurring methylxanthine theobromine (B1682246), represents a significant molecule in the landscape of medicinal chemistry and pharmacological research. This technical guide provides an in-depth exploration of its discovery within the broader historical context of xanthine (B1682287) chemistry, a detailed account of its synthesis, and a comprehensive analysis of its pharmacological properties. Quantitative data are presented in structured tables for comparative analysis, and detailed experimental protocols for its synthesis and key pharmacological assays are provided. Furthermore, signaling pathways and experimental workflows are visualized through diagrams generated using the DOT language to facilitate a deeper understanding of its mechanism of action and experimental application.

Historical Context: The Rise of Synthetic Xanthine Derivatives

The story of this compound is intrinsically linked to the rich history of xanthine alkaloids. Theobromine, its parent compound, was first isolated from cacao beans in 1841 by Aleksandr Woskresensky.[1] The elucidation of the structure of xanthines, a class of purine (B94841) alkaloids that also includes caffeine (B1668208) and theophylline, by Emil Fischer in the late 19th century, paved the way for synthetic modifications.[2] Early research focused on the physiological effects of these natural compounds, noting their diuretic, stimulant, and bronchodilatory properties.[2]

The 20th century saw a surge in the development of synthetic xanthine derivatives as researchers sought to enhance therapeutic efficacy and selectivity while minimizing side effects.[3][4] This era of medicinal chemistry was driven by the desire to understand the structure-activity relationships of these molecules.[4] The primary goals were to modulate their known effects on the cardiovascular, respiratory, and central nervous systems.[5] It was within this context of systematic chemical modification of the xanthine scaffold that this compound emerged as a subject of scientific inquiry. The introduction of an allyl group at the N1 position of the theobromine core was a strategic modification aimed at exploring how this alteration would influence its interaction with biological targets.[6][7]

Synthesis of this compound

The primary and most established method for the synthesis of this compound is through the N-alkylation of theobromine with an allyl halide, typically allyl bromide.[6][7] This reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[6]

Experimental Protocol: N-Alkylation of Theobromine

Materials:

-

Theobromine

-

Allyl bromide

-

Potassium carbonate (K₂CO₃) or Sodium tert-butoxide

-

Dimethylformamide (DMF)

-

Chloroform

-

Ethanol

-

Silica (B1680970) gel for column chromatography

-

Standard laboratory glassware and reflux apparatus

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve theobromine in dimethylformamide (DMF).

-

Addition of Base: Add a molar excess of a suitable base, such as potassium carbonate or sodium tert-butoxide, to the solution. The base acts to deprotonate the nitrogen at the N1 position of the theobromine molecule, forming a nucleophilic anion.

-

Addition of Alkylating Agent: Slowly add allyl bromide to the reaction mixture.

-

Reaction Conditions: Heat the mixture to a temperature ranging from 60°C to 150°C and maintain the reaction under reflux for a period of 4 to 24 hours.[6][7][8] The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Workup: After the reaction is complete, cool the mixture to room temperature. The product can be isolated by liquid-liquid extraction using a chloroform-ethanol mixture.[1]

-

Purification: The crude product is then purified. This can be achieved through recrystallization from a suitable solvent or by column chromatography on silica gel.[9][10][11][12]

Characterization: The structure and purity of the synthesized this compound should be confirmed using spectroscopic methods.

-

¹H NMR (DMSO-d₆): The proton NMR spectrum will show characteristic signals for the allyl group protons at approximately δ 6.05 (m, 1H, -CH=), δ 5.35 (d, 1H, =CH₂), and δ 5.23 (d, 1H, =CH₂), and the N-CH₂ protons at around δ 4.98 (s, 2H).[6]

-

Melting Point: The reported melting point of this compound is approximately 147°C.[13][14]

Synthesis Workflow Diagram

Pharmacological Profile

As a methylxanthine derivative, the pharmacological activity of this compound is primarily attributed to its interaction with adenosine (B11128) receptors and its inhibition of phosphodiesterase (PDE) enzymes.[6]

Adenosine Receptor Antagonism

Adenosine is an endogenous nucleoside that modulates numerous physiological processes by activating four subtypes of G protein-coupled receptors: A₁, A₂ₐ, A₂ₑ, and A₃.[15] Methylxanthines, including this compound, generally act as competitive antagonists at these receptors.[6]

Quantitative Data on Adenosine Receptor and Enzyme Inhibition:

| Target | Parameter | This compound | Theobromine | Caffeine | Reference |

| Adenosine A₁ Receptor | Kᵢ (nM) | 4,890 | - | - | [16] |

| Adenosine A₂ₑ Receptor | Kᵢ (nM) | 360 | 1,150 | - | [16] |

| Adenosine A₃ Receptor | Kᵢ (nM) | 8,760 | 12,400 | - | [16] |

| Cytochrome P450 1A2 | IC₅₀ (µM) | 45 | - | 22 | [16] |

| Adenosine Transporters | Kᵢ (µM) | 8.9 | 9.2 | - | [16] |

Phosphodiesterase Inhibition

Phosphodiesterases are enzymes that degrade the second messengers cyclic adenosine monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP).[16] By inhibiting PDEs, xanthine derivatives can increase the intracellular concentrations of these cyclic nucleotides, leading to a variety of cellular responses.[16]

Signaling Pathways

The antagonism of adenosine receptors by this compound disrupts the normal signaling cascades initiated by adenosine.

-

A₁ Receptor (Gᵢ-coupled): Activation of A₁ receptors typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cAMP levels.[15][17] Antagonism by this compound would therefore lead to a disinhibition of adenylyl cyclase, potentially increasing cAMP levels.

-

A₂ₑ Receptor (Gₛ- and Gₒ-coupled): A₂ₑ receptors are coupled to both Gₛ and Gₒ proteins.[18][19] Activation through Gₛ stimulates adenylyl cyclase, increasing cAMP levels, while Gₒ coupling can lead to the activation of phospholipase C (PLC).[18] Antagonism at this receptor would block these downstream effects.

Signaling Pathway Diagrams:

References

- 1. Adenosine receptors and second messenger signaling pathways in rat cardiac fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Development of safer xanthine drugs for treatment of obstructive airways disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. biointerfaceresearch.com [biointerfaceresearch.com]

- 5. On the G protein-coupling selectivity of the native A2B adenosine receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound|CAS 2530-99-6|RUO [benchchem.com]

- 7. Buy this compound | 2530-99-6 [smolecule.com]

- 8. 1-Allyl-3,7-dimethylxanthine synthesis - chemicalbook [chemicalbook.com]

- 9. researchgate.net [researchgate.net]

- 10. How To [chem.rochester.edu]

- 11. scs.illinois.edu [scs.illinois.edu]

- 12. files.blogs.baruch.cuny.edu [files.blogs.baruch.cuny.edu]

- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 14. This compound|lookchem [lookchem.com]

- 15. mdpi.com [mdpi.com]

- 16. Cyclic AMP, Protein Kinase A, and Phosphodiesterases: Proceedings of an International Workshop - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Adenosine A1 receptor - Wikipedia [en.wikipedia.org]

- 18. A2B adenosine receptor signaling and regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 19. A2B adenosine receptor signaling and regulation - PubMed [pubmed.ncbi.nlm.nih.gov]

The Structural Elucidation of 1-Allyltheobromine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the structural elucidation of 1-Allyltheobromine, a synthetic derivative of the naturally occurring methylxanthine, theobromine (B1682246).[1] The core structure of this compound features an allyl group attached to the N1 position of the theobromine scaffold, which makes it a versatile precursor in medicinal chemistry and drug development.[1] This document details the key analytical techniques and experimental protocols employed to confirm the molecular structure of this compound, including spectroscopic methods such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). All quantitative data is summarized in structured tables for clarity and comparative analysis. Furthermore, this guide presents detailed experimental methodologies and a visual workflow for the structural elucidation process.

Introduction

This compound (IUPAC Name: 3,7-dimethyl-1-(prop-2-en-1-yl)-3,7-dihydro-1H-purine-2,6-dione) is a derivative of theobromine, a purine (B94841) alkaloid found in cocoa beans.[1] Its synthesis and characterization are of significant interest due to the potential pharmacological activities of xanthine (B1682287) derivatives, which are known to act as adenosine (B11128) receptor antagonists and phosphodiesterase (PDE) inhibitors.[1] The introduction of the allyl group at the N1 position offers a reactive site for further chemical modifications, enabling the creation of diverse compound libraries for drug screening.[1] Accurate structural confirmation is paramount for any further investigation into its biological properties. This guide outlines the standard procedures for this purpose.

Synthesis and Purification

The most common method for the synthesis of this compound is the N-alkylation of theobromine with an allyl halide, such as allyl bromide.[1] This reaction typically proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[1]

Experimental Protocol: Synthesis of this compound

Materials:

-

Theobromine

-

Allyl bromide

-

Potassium carbonate (K2CO3)

-

Dimethylformamide (DMF)

-

Ethyl acetate (B1210297)

-

Hexane

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (B86663) (MgSO4)

Procedure:

-

To a solution of theobromine (1 equivalent) in DMF, add potassium carbonate (1.5 equivalents).

-

Stir the suspension at room temperature for 30 minutes.

-

Add allyl bromide (1.2 equivalents) dropwise to the reaction mixture.

-

Heat the reaction mixture to 60-80°C and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

-

Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with brine (2 x 30 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Experimental Protocol: Purification by Recrystallization

Materials:

-

Crude this compound

-

Ethanol

-

Water

Procedure:

-

Dissolve the crude this compound in a minimal amount of hot ethanol.

-

If colored impurities are present, a small amount of activated charcoal can be added, and the solution hot filtered.

-

Slowly add hot water to the ethanolic solution until the solution becomes slightly turbid.

-

Allow the solution to cool slowly to room temperature, and then place it in an ice bath to facilitate complete crystallization.

-

Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol-water mixture, and dry under vacuum.[2][3][4]

Spectroscopic and Spectrometric Analysis

The structural confirmation of the synthesized this compound is achieved through a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

Experimental Protocol:

-

Instrument: 400 MHz NMR Spectrometer

-

Solvent: Deuterated chloroform (B151607) (CDCl3) or Dimethyl sulfoxide-d6 (DMSO-d6)

-

Reference: Tetramethylsilane (TMS) at 0.00 ppm

-

Sample Concentration: 5-10 mg/mL

Data Presentation:

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) | Assignment |

| ~7.50 | s | 1H | - | H-8 |

| ~5.90 | m | 1H | - | -CH=CH2 |

| ~5.25 | dd | 1H | ~17.0, 1.2 | -CH=CH 2 (trans) |

| ~5.20 | dd | 1H | ~10.5, 1.2 | -CH=CH 2 (cis) |

| ~4.80 | d | 2H | ~5.5 | N-CH 2-CH= |

| ~3.95 | s | 3H | - | N7-CH3 |

| ~3.40 | s | 3H | - | N3-CH3 |

Note: The exact chemical shifts and coupling constants may vary slightly depending on the solvent and spectrometer frequency.

Experimental Protocol:

-

Instrument: 100 MHz NMR Spectrometer

-

Solvent: Deuterated chloroform (CDCl3) or Dimethyl sulfoxide-d6 (DMSO-d6)

-

Reference: CDCl3 at 77.16 ppm or DMSO-d6 at 39.52 ppm

Data Presentation:

| Chemical Shift (δ, ppm) | Assignment |

| ~155.0 | C-2 (C=O) |

| ~151.0 | C-6 (C=O) |

| ~148.5 | C-4 |

| ~142.0 | C-8 |

| ~132.0 | -C H=CH2 |

| ~118.0 | -CH=C H2 |

| ~107.0 | C-5 |

| ~45.0 | N-C H2-CH= |

| ~33.5 | N7-C H3 |

| ~29.5 | N3-C H3 |

Note: These are predicted chemical shifts based on the structure and typical values for similar compounds.[5][6][7][8]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

Experimental Protocol:

-

Instrument: Fourier-Transform Infrared (FTIR) Spectrometer

-

Sample Preparation: KBr pellet or as a thin film on a salt plate (NaCl or KBr).

-

Scan Range: 4000-400 cm-1

Data Presentation:

| Wavenumber (cm-1) | Intensity | Assignment |

| ~3100-3000 | Medium | =C-H stretch (alkene) |

| ~2950-2850 | Medium | C-H stretch (alkane) |

| ~1700-1650 | Strong | C=O stretch (amide) |

| ~1650 | Medium | C=C stretch (alkene) |

| ~1600, ~1550 | Medium | C=N, C=C stretch (purine ring) |

| ~990, ~920 | Strong | =C-H bend (alkene) |

Note: The fingerprint region (below 1500 cm-1) will contain numerous other bands characteristic of the entire molecule.[9][10][11][12][13]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

Experimental Protocol:

-

Instrument: Mass Spectrometer with an appropriate ionization source (e.g., Electrospray Ionization - ESI)

-

Mode: Positive ion mode

-

Analysis: Full scan to determine the molecular ion, followed by tandem MS (MS/MS) to study fragmentation.

Data Presentation:

| m/z | Proposed Fragment |

| 221.10 | [M+H]+ |

| 220.09 | [M]+• |

| 180.06 | [M - C3H4]+• (Loss of allene) |

| 179.08 | [M - C3H5]+ (Loss of allyl radical) |

| 109.06 | [C4H5N3O]+ |

| 82.04 | [C3H4N3]+ |

| 55.03 | [C3H5N]+ |

Note: The fragmentation pattern is proposed based on the structure and known fragmentation pathways of similar compounds.[14][15][16][17]

Visualization of the Structural Elucidation Workflow

The following diagram illustrates the logical workflow for the structural elucidation of this compound.

Conclusion

The structural elucidation of this compound is a systematic process that relies on the synergistic application of organic synthesis, purification techniques, and modern analytical methods. The combined data from 1H NMR, 13C NMR, IR spectroscopy, and mass spectrometry provides unequivocal evidence for the successful synthesis and confirmation of the target molecular structure. This foundational characterization is a critical prerequisite for any subsequent investigation into the pharmacological and medicinal applications of this promising theobromine derivative.

References

- 1. This compound|CAS 2530-99-6|RUO [benchchem.com]

- 2. scs.illinois.edu [scs.illinois.edu]

- 3. files.blogs.baruch.cuny.edu [files.blogs.baruch.cuny.edu]

- 4. How To [chem.rochester.edu]

- 5. bhu.ac.in [bhu.ac.in]

- 6. compoundchem.com [compoundchem.com]

- 7. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. IR Spectrum and Characteristic Absorption Bands – Organic Chemistry: Fundamental Principles, Mechanisms, Synthesis and Applications [open.maricopa.edu]

- 10. uanlch.vscht.cz [uanlch.vscht.cz]

- 11. researchgate.net [researchgate.net]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. IR Absorption Table [webspectra.chem.ucla.edu]

- 14. chemguide.co.uk [chemguide.co.uk]

- 15. uab.edu [uab.edu]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. spectroscopyonline.com [spectroscopyonline.com]

In-Depth Technical Guide to the Predicted ADMET Properties of 1-Allyltheobromine

For Researchers, Scientists, and Drug Development Professionals

Introduction